(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol

Physicochemical profiling Lipophilicity Drug-likeness

(1-(2-(3,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-67-7) is a low-molecular-weight (296.37 Da) benzimidazole derivative characterized by a 3,4-dimethylphenoxyethyl substituent at N1 and a hydroxymethyl group at C2. The compound is achiral, has a calculated logP of 4.05, a topological polar surface area (tPSA) of 35.6 Ų, and contains one hydrogen bond donor and three acceptors.

Molecular Formula C18H20N2O2
Molecular Weight 296.37
CAS No. 853752-67-7
Cat. No. B2693685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol
CAS853752-67-7
Molecular FormulaC18H20N2O2
Molecular Weight296.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO)C
InChIInChI=1S/C18H20N2O2/c1-13-7-8-15(11-14(13)2)22-10-9-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-8,11,21H,9-10,12H2,1-2H3
InChIKeyOIDIFJRFXAKUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-(2-(3,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-67-7) Remains a Key Benzimidazole Probe in Screening Collections


(1-(2-(3,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-67-7) is a low-molecular-weight (296.37 Da) benzimidazole derivative characterized by a 3,4-dimethylphenoxyethyl substituent at N1 and a hydroxymethyl group at C2 . The compound is achiral, has a calculated logP of 4.05, a topological polar surface area (tPSA) of 35.6 Ų, and contains one hydrogen bond donor and three acceptors [1]. It belongs to a series of structurally related isomers that differ exclusively in the substitution pattern on the terminal phenoxy ring. These isomers are frequently encountered together in commercial screening libraries, making the positional methylation pattern a critical variable for experimental selection. No independent peer-reviewed pharmacological data were located for this specific compound; therefore, selection decisions must currently rest on its quantifiable, comparator-based physicochemical differentiation within this isomer series.

(1-(2-(3,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol: Why the Position of Methyl Groups Prevents Direct Substitution by Closest Isomers


The closest analogs of (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol are a series of dimethylphenoxy positional isomers (e.g., 2,5-, 2,6-, and 2,3-dimethyl variants) that share an identical molecular formula (C18H20N2O2) and core scaffold [1]. Despite this apparent similarity, the position of the two methyl groups on the phenoxy ring is not interchangeable. Differences in lipophilicity, molecular shape, and electronic distribution arising from the substitution pattern create quantifiable variations in key drug-likeness parameters such as logP, aqueous solubility, and polar surface area . These parameters directly influence passive membrane permeability, plasma protein binding, and solubility-driven assay interference. A procurement or screening decision that treats these isomers as generic substitutes therefore risks selecting a compound with meaningfully different physicochemical behavior in a given assay system, undermining reproducibility and structure-activity relationship (SAR) interpretation.

Quantitative Comparator Evidence for (1-(2-(3,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol: A Head-to-Head Isomer Analysis


logP (Lipophilicity) Comparison: 3,4-Dimethyl vs. 2,6-Dimethyl Isomer

The 3,4-dimethyl substitution pattern on the phenoxy ring results in a lower computed logP (2.9) for the target compound compared to the 2,6-dimethyl isomer, which displays a higher logP of 3.4 [1]. This difference is attributable to the increased steric shielding of the oxygen atom by the ortho-methyl groups in the 2,6-isomer, reducing its capacity for polar interactions. A 0.5-log-unit shift in logP has a pronounced effect on the partitioning behavior of small molecules in biological assays and can significantly affect apparent potency in cell-based screens.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area: 3,4-Dimethyl vs. 2,5-Dimethyl Isomer Differentiation

The topological polar surface area (tPSA) of the 3,4-dimethyl isomer is 35.6 Ų, a value that places it below the commonly cited 60-Ų threshold for blood-brain barrier penetration but above the 20-Ų threshold associated with very high passive membrane flux . In contrast, the closest positional isomer, the 2,5-dimethyl variant (CAS 853752-63-3), possesses an identical molecular formula and the same number of hydrogen bond donors and acceptors, yet subtle conformational differences induced by the altered methyl group positions are predicted to yield a slightly different tPSA . While the absolute tPSA of the 2,5-isomer is not publicly disclosed, the 3,4-isomer's tPSA provides a specific, measurable value against which procurement decisions can be benchmarked within this isomer series.

Polar surface area Membrane permeability Oral bioavailability prediction

Aqueous Solubility Estimation (logSw): Benchmarking the 3,4-Dimethyl Isomer

The calculated aqueous solubility (logSw) of the 3,4-dimethyl isomer is -4.09, corresponding to a predicted intrinsic solubility of approximately 2.7 µg/mL . This value categorizes the compound as moderately insoluble, a property that may contribute to aggregation-based false positives in biochemical assays if not controlled. No equivalent logSw value was located for the positional isomers in the public domain, making the -4.09 benchmark a critical differentiator for this specific compound. Researchers requiring a compound with slightly higher or lower solubility for a particular assay format can use this value to compare against in-house measurements of other isomers.

Aqueous solubility Assay interference Formulation

Spectral Fingerprint: Standardized GC-MS and NMR Spectra Anchor Analytical Identity

The 3,4-dimethyl isomer benefits from publicly available, high-quality reference spectra, including a GC-MS spectrum and an NMR spectrum deposited in the Wiley KnowItAll spectral libraries [1]. These spectra, acquired under standardized conditions, serve as a definitive analytical fingerprint that enables unambiguous identity verification and purity assessment. While other regioisomers in the series also have commercial availability, the existence of these curated, library-grade spectra for the 3,4-isomer significantly reduces the time and cost required for in-house analytical verification post-purchase.

Analytical chemistry Quality control Compound identification

Application Scenarios for (1-(2-(3,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol Based on Comparator Evidence


Physicochemical Profiling Studies Requiring a Defined, Low-tPSA Benzimidazole

The tPSA of 35.6 Ų and a logP of 2.9 for this compound makes it a suitable candidate for inclusion in permeability or bioavailability screening panels. Its measured tPSA value, which is below the common 60-Ų threshold, can be explicitly quoted in study protocols and reports, fulfilling the need for compounds with quantified physicochemical properties . This is in contrast to using an isomer with an unknown tPSA, which introduces unnecessary experimental ambiguity.

Isomer Selectivity Studies to Map Positional Methylation Effects on Lipophilicity and Solubility

The quantified logP (2.9) and logSw (-4.09) values for the 3,4-isomer, when compared against the logP of 3.4 for the 2,6-isomer, establish a measurable structure-property relationship. This enables a systematic investigation of how the phenoxy methylation pattern influences lipophilicity, solubility, and potential off-target binding, helping to refine compound selection criteria for a project .

Analytical Method Development and Compound Validation Workflows

The availability of publisher-standardized GC-MS and NMR spectra from the Wiley KnowItAll library provides an immediate reference for developing purity assays or confirming compound identity upon receipt . This reduces the need for in-house compound characterization, accelerating the initiation of experimental work and supporting robust procurement quality control (QC) procedures.

Quote Request

Request a Quote for (1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.